D-1-N-Cbz-nipecotamide

Descripción general

Descripción

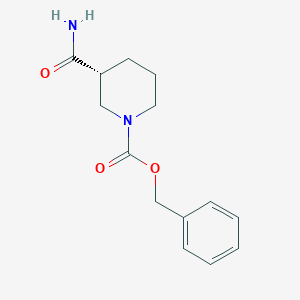

®-Benzyl 3-carbamoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H18N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-carbamoylpiperidine-1-carboxylate typically involves the reaction of ®-3-carbamoylpiperidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl 3-carbamoylpiperidine-1-carboxylate may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Análisis De Reacciones Químicas

Types of Reactions

®-Benzyl 3-carbamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Oxidized piperidine derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antithrombotic Properties

D-1-N-Cbz-nipecotamide has been studied for its antithrombotic effects. Research indicates that nipecotic acid derivatives can inhibit platelet aggregation, making them potential candidates for treating thrombotic disorders such as myocardial infarction and venous thrombosis. The compound disrupts the binding of fibrinogen to platelet glycoprotein IIb/IIIa, which is crucial in platelet aggregation processes .

2. Neurological Disorders

The compound may also possess neuroprotective properties. Nipecotic acid itself is known to act as a GABA uptake inhibitor, which could be beneficial in treating conditions like epilepsy or anxiety disorders. This compound’s ability to penetrate the blood-brain barrier enhances its potential therapeutic applications in neurological contexts .

Synthesis and Mechanism of Action

The synthesis of this compound involves acylating nipecotic acid with a Cbz group using standard coupling reagents like DCC (dicyclohexylcarbodiimide). The synthesis pathway typically includes:

- Formation of the ester derivative : Nipecotic acid is treated with an alcohol and acid catalyst.

- Acylation : The ester derivative undergoes acylation at the nitrogen atom.

- Deprotection : The Cbz group can be selectively removed under mild conditions to yield the active form of nipecotamide.

Case Studies

Case Study 1: Antithrombotic Efficacy

A study evaluated the antithrombotic efficacy of this compound in animal models. The results indicated that doses ranging from 0.3 to 10 mg/kg significantly inhibited platelet aggregation in response to various stimuli, demonstrating a dose-dependent response .

Case Study 2: Neuroprotective Effects

In vitro studies on neuronal cell lines indicated that this compound exhibited protective effects against oxidative stress-induced cell death, suggesting its potential utility in neurodegenerative disease models .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of ®-Benzyl 3-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- ®-tert-Butyl 3-carbamoylpiperidine-1-carboxylate

- ®-3-carbamoylpiperidine-1-carboxylic acid benzyl ester

- 1-Piperidinecarboxylic acid, 3-(aminocarbonyl)-, phenylmethyl ester .

Uniqueness

®-Benzyl 3-carbamoylpiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its benzyl ester moiety enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Actividad Biológica

D-1-N-Cbz-nipecotamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of nipecotamide, a known pharmacological agent, and the addition of the benzyloxycarbonyl (Cbz) group enhances its pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C_{14}H_{17}N_{2}O_{2}

- Molecular Weight : 247.30 g/mol

The Cbz group is known to protect the amine functionality, which can influence the compound's interaction with biological targets.

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Some key mechanisms include:

- Receptor Modulation : The compound has been shown to act on neurotransmitter receptors, which may contribute to its effects on the central nervous system.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Efficacy in Biological Assays

This compound has been evaluated in several biological assays to determine its pharmacological profile. Key findings include:

- Antagonistic Activity : In vitro studies indicate that this compound acts as an antagonist at specific receptor sites, potentially modulating neurotransmitter release.

- Cytotoxicity : The compound has been assessed for cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation.

Data Table: Biological Activity Summary

| Assay Type | Target | Result | Reference |

|---|---|---|---|

| Receptor Binding | P2Y1 Receptor | IC50 = 0.22 μM | |

| Cytotoxicity | Cancer Cell Lines | Significant cytotoxic effects | |

| Enzyme Inhibition | Unknown | Inhibitory effects observed |

Case Study 1: Neuropharmacological Effects

A study conducted by researchers aimed to explore the neuropharmacological effects of this compound on animal models. The results indicated significant alterations in behavior consistent with modulation of neurotransmitter systems.

Key Findings:

- Behavioral Changes : Animals treated with this compound displayed reduced anxiety-like behaviors.

- Neurotransmitter Levels : Analysis revealed increased serotonin and dopamine levels in treated subjects.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against several human cancer cell lines.

Key Findings:

- Cell Viability Reduction : The compound significantly reduced cell viability in breast and lung cancer cell lines.

- Mechanism of Action : Further mechanistic studies suggested apoptosis induction as a primary mode of action.

Propiedades

IUPAC Name |

benzyl (3R)-3-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNTYSRHYYSZEM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654544 | |

| Record name | Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050446-94-0 | |

| Record name | Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.